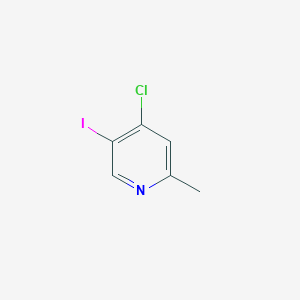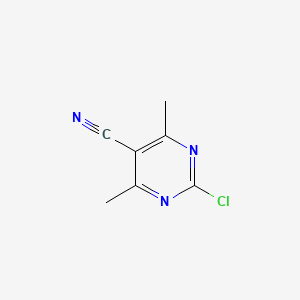
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a chloro group, two methyl groups, and a carbonitrile group, makes it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile typically involves the chlorination of 4,6-dimethylpyrimidine-5-carbonitrile. One common method is the reaction of 4,6-dimethylpyrimidine-5-carbonitrile with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chloro group at the 2-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions typically occur in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
科学研究应用
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The chloro group can participate in hydrogen bonding and van der Waals interactions, enhancing the binding affinity of the resulting molecules to their targets.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the carbonitrile group, making it less versatile in certain synthetic applications.
4,6-Dimethylpyrimidine-5-carbonitrile: Lacks the chloro group, which reduces its reactivity in nucleophilic substitution reactions.
Uniqueness
2-Chloro-4,6-dimethylpyrimidine-5-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups. This combination allows for a wider range of chemical modifications and applications compared to its similar compounds.
属性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
2-chloro-4,6-dimethylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-4-6(3-9)5(2)11-7(8)10-4/h1-2H3 |
InChI 键 |
MIQJOTPAPWALFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)Cl)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)

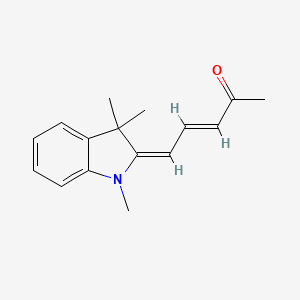
![2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B13103476.png)
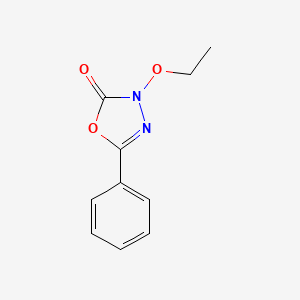


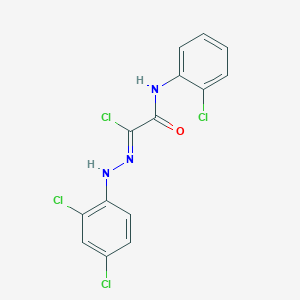

![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
